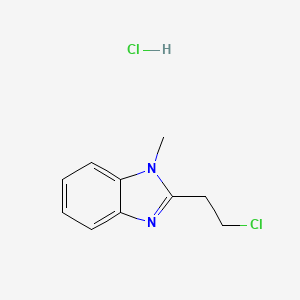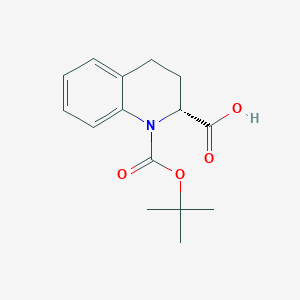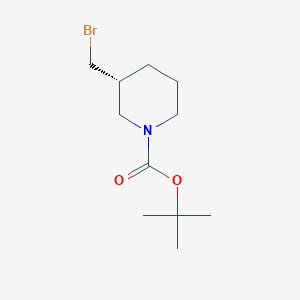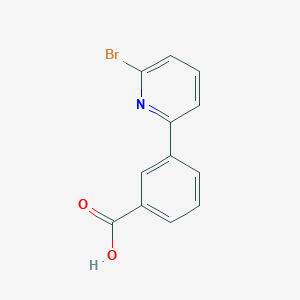
N-Butyl 3-boronobenzenesulfonamide
Vue d'ensemble
Description
N-Butyl 3-boronobenzenesulfonamide, also known as BBBSA, is an organic compound with the molecular formula C10H16BNO4S . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of BBBSA is typically carried out using a two-step process. First, butylamine is reacted with boronic acid to form N-butyl boronic acid. Second, N-butyl boronic acid is reacted with sulfonamide to produce BBBSA.Molecular Structure Analysis
BBBSA has a molecular weight of 257.114 Da and a monoisotopic mass of 257.089294 Da . Its chemical structure is characterized using nuclear magnetic resonance (NMR) and X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of BBBSA include the reaction of butylamine with boronic acid to form N-butyl boronic acid, followed by the reaction of N-butyl boronic acid with sulfonamide.Physical And Chemical Properties Analysis
BBBSA is a white or off-white solid with a melting point of 120-125°C. It has a density of 1.3±0.1 g/cm3, a boiling point of 463.8±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It is soluble in polar solvents, such as methanol, ethanol, and water.Applications De Recherche Scientifique
Neurotoxicity Studies : N-Butyl benzenesulfonamide has been explored for its neurotoxic properties. For instance, one study found that when administered to rabbits, it caused motor dysfunction and histopathological changes in the brain, raising concerns about its safety (Strong et al., 2004).
Environmental Concerns : The compound has been identified in ground water and effluent from wastewater treatment sites. While it is known to distribute rapidly to the brain and clear rapidly without evident accumulation, its environmental presence necessitates further study (Rider et al., 2012).
Biodegradation Research : In research focused on biodegradation, it was found that certain compounds with long alkyl side chains, like N-Butyl 3-boronobenzenesulfonamide, showed significant primary biodegradation, while those with short alkyl chains did not. This has implications for the design of ionic liquids and their environmental impact (Stolte et al., 2008).
Chemical Synthesis and Catalysis : The compound has been used in oxidative cross-coupling reactions. For example, it reacts with acrylate esters in the presence of a palladium-copper catalyst system, yielding certain derivatives in high yields (Miura et al., 1998).
Electrocatalysis : It has been used to derive mesoporous nitrogen-doped carbon, which acts as a catalyst for the electrochemical synthesis of hydrogen peroxide. This suggests its potential use in sustainable and safe production methods for hydrogen peroxide (Fellinger et al., 2012).
Antimicrobial Applications : N-Butyl 3-boronobenzenesulfonamide derivatives have been studied for their antimicrobial properties. For instance, polymethacrylate derivatives showed significant antimicrobial and hemolytic activities, which are valuable in medical and biological research (Kuroda & DeGrado, 2005).
Analytical Chemistry : The compound has been analyzed for its presence in various environments, such as landfill leachate and bottled wines, using gas chromatography. This is crucial for assessing public health risks associated with its use as a plasticizer (Duffield et al., 1994).
Pharmacology : While not directly related to drug use, studies have been conducted on the effectiveness of certain compounds, including N-Butyl 3-boronobenzenesulfonamide derivatives, in treating conditions like subarachnoid hemorrhage-induced cerebral vasospasm (Zuccarello et al., 1996).
Chiral Fluorinating Agents : The compound has been used in the synthesis of novel chiral fluorinating agents, which are important in the field of asymmetric synthesis and pharmaceuticals (Sun et al., 2008).
Organic Synthesis : Its derivatives have been utilized in various organic synthesis processes, such as the protection and activation of thiol functions in cysteine, which is vital in peptide chemistry (Matsueda et al., 1981).
Catalytic Applications : Its derivatives have been incorporated into catalytic processes, like the copper-catalyzed borocyanation of 1-aryl-1,3-butadienes, which is significant for creating functionalized organic compounds (Jia et al., 2019).
Propriétés
IUPAC Name |
[3-(butylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-2-3-7-12-17(15,16)10-6-4-5-9(8-10)11(13)14/h4-6,8,12-14H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUILYZFVFIMFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661212 | |
| Record name | [3-(Butylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl 3-boronobenzenesulfonamide | |
CAS RN |
871329-78-1 | |
| Record name | B-[3-[(Butylamino)sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Butylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1520482.png)
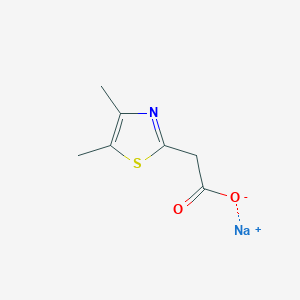
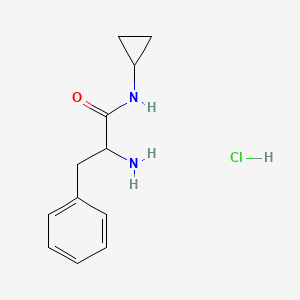
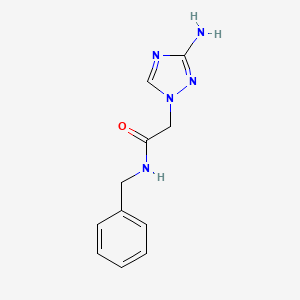
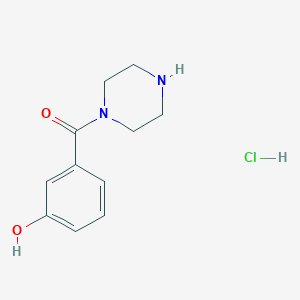
![4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520489.png)
![{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine](/img/structure/B1520490.png)
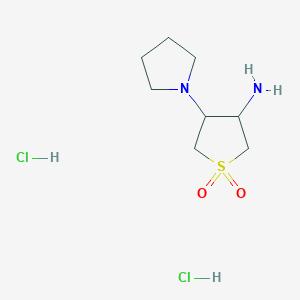
![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride](/img/structure/B1520494.png)
